![molecular formula C19H18N2O3S2 B2406778 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1421453-10-2](/img/structure/B2406778.png)
(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, there are general methods for synthesizing similar compounds. For instance, a new platform for the synthesis, analysis, and testing of new compounds has been developed by researchers at Imperial College London . This platform focuses on metal-based compounds that become highly toxic to cancer cells upon exposure to light, a process known as photodynamic therapy (PDT) .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a compound interacts with other substances. A general model for predicting enzyme functions based on enzymatic reactions has been developed . This model uses machine learning to classify enzymatic reactions, which could potentially be applied to the compound .Wissenschaftliche Forschungsanwendungen
Antibacterial Screening
A study by Landage, Thube, and Karale (2019) explores a series of compounds, including those with a thiazole structure, for their antibacterial activities. This research indicates potential antibacterial applications for compounds similar to the one (Landage, Thube, & Karale, 2019).
Anticancer Activity
In a study by Sonar et al. (2020), thiazole compounds were synthesized and tested for their anticancer activity against breast cancer cells MCF7, suggesting a potential application in cancer research and treatment (Sonar et al., 2020).
Antitumor Activity
Bhole and Bhusari (2011) synthesized compounds including thiazol-3-yl methanone derivatives, demonstrating inhibitory effects on various cancer cell lines. This suggests the compound's potential utility in developing antitumor agents (Bhole & Bhusari, 2011).
Antimicrobial Activity
The synthesis of novel benzofuran-based 1,2,3-triazoles with high antimicrobial activity, as explored by Sunitha et al. (2017), may also indicate similar applications for the compound (Sunitha et al., 2017).
Synthesis and Characterization
Shahana and Yardily (2020) focused on the synthesis and characterization of thiazolyl methanone compounds, providing valuable insights into the structural and chemical properties of similar compounds, which is essential for understanding their potential applications (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-14-7-5-9-16-17(14)20-19(26-16)24-12-10-21(11-12)18(22)13-6-3-4-8-15(13)25-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMHHWCVTQTBHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CC=C4SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

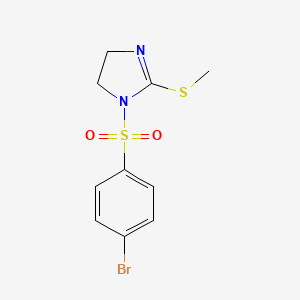
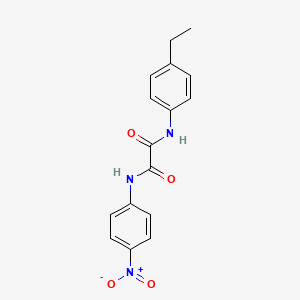
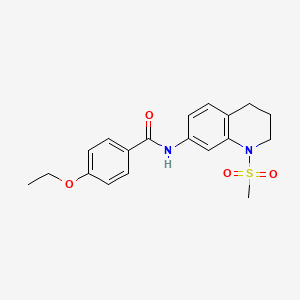
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)
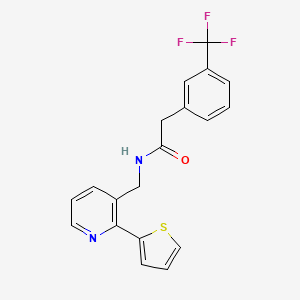
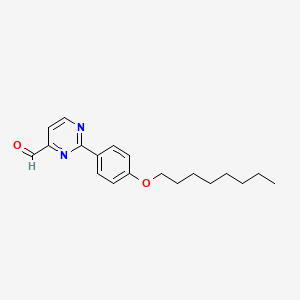
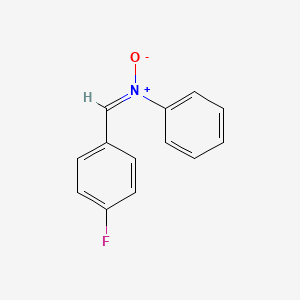
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)
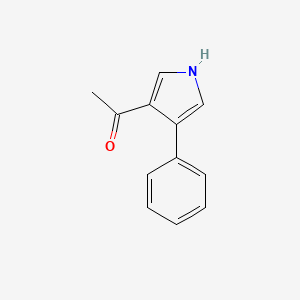
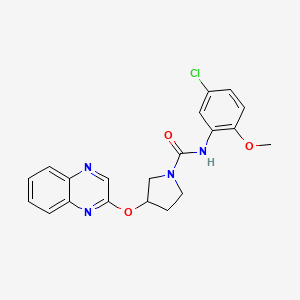
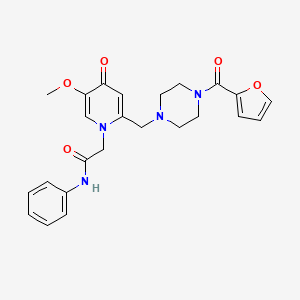
![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)